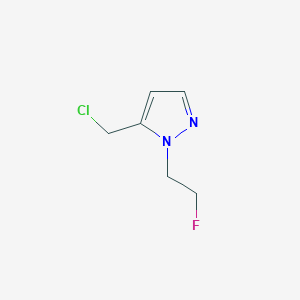

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

CAS No.: 1429418-42-7

Cat. No.: VC15746721

Molecular Formula: C6H8ClFN2

Molecular Weight: 162.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429418-42-7 |

|---|---|

| Molecular Formula | C6H8ClFN2 |

| Molecular Weight | 162.59 g/mol |

| IUPAC Name | 5-(chloromethyl)-1-(2-fluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C6H8ClFN2/c7-5-6-1-3-9-10(6)4-2-8/h1,3H,2,4-5H2 |

| Standard InChI Key | ZYWKBWQDIYVBDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N(N=C1)CCF)CCl |

Introduction

Chemical Identity and Structural Characteristics

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula, C₆H₈ClFN₂, corresponds to a molecular weight of 162.59 g/mol . The compound’s structure is defined by two key functional groups:

-

A chloromethyl (-CH₂Cl) group at the 5-position, which confers electrophilic reactivity.

-

A 2-fluoroethyl (-CH₂CH₂F) group at the 1-position, introducing fluorinated characteristics that may enhance metabolic stability and lipophilicity .

The compound’s SMILES notation (C1=C(N(N=C1)CCF)CCl) and InChIKey (ZYWKBWQDIYVBDD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈ClFN₂ | |

| Molecular Weight | 162.59 g/mol | |

| SMILES | C1=C(N(N=C1)CCF)CCl | |

| InChIKey | ZYWKBWQDIYVBDD-UHFFFAOYSA-N | |

| CAS Registry Number | 1429418-42-7 |

Synthesis and Analytical Characterization

Purification and Characterization

Post-synthesis purification often employs column chromatography or recrystallization. Analytical confirmation relies on:

-

Nuclear Magnetic Resonance (NMR): To verify substituent positions and ring structure.

-

Mass Spectrometry (MS): For molecular weight validation and fragment analysis.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its functional groups:

-

Chloromethyl Group: Susceptible to nucleophilic substitution (e.g., with amines or thiols) to form secondary amines or sulfides.

-

Fluoroethyl Group: Electron-withdrawing effects may modulate ring electronics, influencing regioselectivity in further reactions .

Functionalization Strategies

-

Alkylation/Acylation: The chloromethyl group can undergo alkylation to introduce longer carbon chains.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the pyrazole ring .

| Reaction Type | Target Site | Product Example |

|---|---|---|

| Nucleophilic Substitution | Chloromethyl | 5-(Aminomethyl)-1-(2-fluoroethyl)-1H-pyrazole |

| Oxidation | Fluorinated Chain | Carboxylic Acid Derivatives |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a versatile intermediate for:

-

Antiviral Agents: Fluorinated pyrazoles are key in HIV protease inhibitors.

-

Agrochemicals: Chloromethyl groups contribute to herbicide and pesticide development .

Materials Science

Fluorinated pyrazoles improve the thermal stability and dielectric properties of polymers, making them valuable in electronic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume